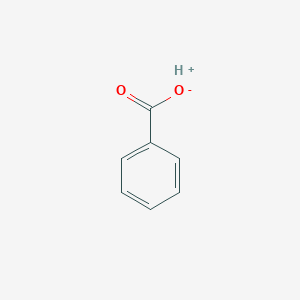

Benzoic Acid

説明

特性

IUPAC Name |

benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2, Array, C6H5COOH | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | benzoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Benzoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14322-82-8, 32760-15-9 | |

| Record name | Benzoic acid, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14322-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32760-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020143 | |

| Record name | Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzoic acid appears as a white crystalline solid. Slightly soluble in water. The primary hazard is the potential for environmental damage if released. Immediate steps should be taken to limit spread to the environment. Used to make other chemicals, as a food preservative, and for other uses., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White crystalline powder, White crystals or powder; [ICSC], Solid, WHITE CRYSTALS OR POWDER., white crystal scales or needles with a faint urine, almond odour | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BENZOIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/743/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

480 °F at 760 mmHg (NTP, 1992), 249.2 °C at 760 mm Hg, 249 °C | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

250 °F (NTP, 1992), 250 °F (121 °C) (closed cup), 121 °C c.c. | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Mixtures of excess benzoic acid & water form 2 liquid phases beginning at 89.7 °C; the two phases unite at critical solution temperature of 117.2 °C; solubility in water increased by alkaline substances., Monomer & dimer models for solubility of benzoic acid in simple binary and ternary solvents are reported., In water, 3.5X10+3 mg/L at 25 °C, 1 g dissolves in: 2.3 mL alcohol (cold), 1.5 mL alcohol (boiling), 4.5 mL chloroform, 3 mL ether, 3 mL acetone, 30 mL carbon tetrachloride,10 mL benzene, 30 mL carbon disulfide, 23 mL oil of turpentine. Also soluble in volatile and fixed oils; slightly soluble in petroleum ether, 0.29 g/L of benzoic acid in water at 20 °C, Acetone 55.6 g/L, benzene 12.2 g/L, carbone tetrachloride 4.1g/L, chloroform 15g/L, ethanol 58.4 g/L, ethyl ether 40.8 g/L, hexane 0.9 g/L methanol 71.5 g/L, toluene 10.6 g/L, 3.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.29, insoluble in cold water; moderately soluble in hot water; soluble in oils and glycerol, very soluble (in ethanol) | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/743/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.316 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.2659 g/cu cm at 15 °C, Sp gr: 1.316 at 24 °C/4 °C (solid); 1.029 at 180 °C/4 °C (liquid), 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.21 (Air = 1), Relative vapor density (air = 1): 4.2 | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 205 °F (NTP, 1992), 0.00083 [mmHg], 7.0X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.1 | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic tablets, plates, leaflets, White scales or needle crystals, Monoclinic leaflets or needles | |

CAS No. |

65-85-0 | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SKN0B0MIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

252.3 °F (NTP, 1992), 121,5 - 123,5 °C, 122.35 °C, 122.4 °C, 122 °C | |

| Record name | BENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

科学的研究の応用

Industrial Applications

Production of Phenol and Caprolactam

Benzoic acid is a crucial intermediate in the production of phenol, achieved through oxidative decarboxylation at temperatures between 300-400°C . More than 90% of commercially produced this compound is converted into phenol and caprolactam .

Plasticizers

It is also used in manufacturing glycol benzoates, which function as plasticizers in adhesive formulations . These plasticizers, including glycol-, diethyleneglycol-, and triethyleneglycol esters, are produced through the transesterification of methyl benzoate with appropriate diols .

Construction

In the construction sector, this compound is utilized in the production of rubber for wires, flooring, and wall coverings . It serves as a corrosion inhibitor in metalworking and a polymerization catalyst in rubber production . Furthermore, it is an ingredient in fuel additives and automotive cleaners .

Other Industrial Uses

this compound is employed in drilling mud additives for crude oil recovery and as a catalyst and retardant for rubber polymerization . Additional applications include its use in batteries, chemicals for adhesives and sealants, non-pesticidal agricultural chemicals, beauty and personal care products, pet care items, heat stabilizers, moisturizers, lubricant, coating and paint additives, cleaning and degreasing solvents, and air fresheners .

Food Production

This compound is widely used as a food preservative due to its ability to inhibit the growth of mold and bacteria, thereby extending the shelf life of food products . It is commonly found in jellies and processed fruits .

Medical Applications

While primarily known for its preservative and industrial uses, this compound has therapeutic potential . It is approved for treating non-ketotic hyperglycinemia and urea cycle disorders, aiding in ammonia elimination .

Research indicates that this compound may alleviate clinical signs of acute campylobacteriosis, particularly diarrhea and wasting symptoms, by mitigating apoptotic cell responses in colonic epithelia and reducing pro-inflammatory immune reactions . Studies have also demonstrated its anti-inflammatory capabilities, attributed to the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which reduces pro-inflammatory cytokine release . Furthermore, this compound exhibits neuroprotective and anti-inflammatory properties in nervous tissues, suggesting potential benefits for neurological diseases like Alzheimer's disease .

Gut Health

This compound can improve gut functions, including digestion, absorption, and barrier function . Dietary supplementation with this compound increases the digestibility of total nitrogen, energy, and amino acids . It may also stimulate the expressions of insulin-like growth factor 1 (IGF-1) and glucagon-like peptide-2 (GLP-2), which regulate signaling pathways in the small intestine, and improve the redox status in the small intestine via the Nrf2 signaling pathway .

Antimicrobial Applications

This compound exhibits antimicrobial effects against yeasts and various bacteria . It is used in personal care products like shampoo, conditioner, soap, and lotion to kill bacteria and prevent mold growth . It can also control body odor by inhibiting the growth of sweat-loving bacteria . In agriculture, this compound is effective at killing mold, mildew, and bacteria on crops and food products .

Nanofiltration Purification

This compound can be purified from cranberry juice using nanofiltration techniques, which is significant because cranberry juice contains high amount of this compound that can be utilized as natural preservative . Nanofiltration is a membrane separation technology that requires less energy and no heat treatment . The purity of this compound can be increased from 0.86 % to 49.7 % through twice nanofiltration using a DK membrane at specific pressure and pH conditions .

Forensic Science

This compound can be detected as a contaminant in fingerprints using infrared chemical imaging, demonstrating its potential forensic interest .

Concerns and Safety

作用機序

安息香酸は、主にその抗菌性によって効果を発揮します。 安息香酸は、細胞内の pH を変化させることで、カビ、酵母、および一部の細菌の成長を阻害し、これらの微生物におけるグルコースの発酵とエネルギー産生を阻害します . 肝臓では、安息香酸はグリシンと結合して馬尿酸として排泄されます .

類似化合物:

安息香酸ナトリウム: 安息香酸の塩で、食品保存料として使用されます.

安息香酸ベンジル: 安息香酸のエステルで、ダニ駆除剤として使用されます.

ベンゾイル過酸化物: 安息香酸の酸化型で、漂白剤や重合反応の開始剤として使用されます.

安息香酸の独自性: 安息香酸は、その単純な構造、合成の容易さ、および幅広い用途により、他の化合物とは異なります。 その抗菌性は、効果的な保存料として作用し、化学反応性により、さまざまな産業で使用されるさまざまな誘導体の合成が可能になります .

類似化合物との比較

Hippuric Acid (C₆H₅CONHCH₂COOH)

- Structure : Formed via glycine conjugation of benzoic acid in the liver .

- Properties : Less toxic than this compound due to reduced aromatic reactivity. Excreted renally as a detoxification product .

- Applications: Limited industrial use but serves as a biomarker for this compound exposure in toxicology studies .

- Key Difference : Hippuric acid exhibits 200× lower skin absorption than this compound, highlighting its reduced bioavailability and toxicity .

Salicylic Acid (2-Hydroxythis compound)

- Structure : this compound with an -OH group at the ortho position.

- Properties : Higher acidity (pKa = 2.98 vs. 4.2 for this compound) due to intramolecular hydrogen bonding .

- Applications : Antiseptic, anti-inflammatory agent, and precursor to aspirin. Unlike this compound, it directly inhibits bacterial type III secretion systems (T3SS) in pathogens like Erwinia amylovora .

- Metabolism : Converts to salicyluric acid (a glycine conjugate) for excretion, similar to this compound’s detox pathway .

4-Hydroxythis compound

- Structure : Para-hydroxyl substitution on the benzene ring.

- Properties : Antioxidant and antimicrobial activity, with lower volatility than this compound .

- Applications : Precursor to parabens (e.g., methylparaben) used as preservatives in cosmetics and food .

- Solubility: More polar than this compound due to the -OH group, enhancing solubility in aqueous ethanol mixtures .

Comparison with Functionally Related Compounds

Sodium Benzoate (C₆H₅COONa)

- Structure : Sodium salt of this compound.

- Properties : Water-soluble (62.7 g/100 mL at 20°C), making it preferable for food preservation (E211) .

- Mechanism : Converts to this compound in acidic environments (e.g., stomach), releasing the antimicrobial parent compound .

- Toxicity : Safer for oral consumption than this compound; inhibits aflatoxin production in Aspergillus flavus at 24 mg/g .

Cinnamic Acid (C₆H₅CH=CHCOOH)

Derivatives with Retinoid Activity

- Examples : Am- and Ch-series this compound derivatives .

- Properties: Induce differentiation in embryonal carcinoma cells but lack direct correlation with cellular retinoic acid-binding protein (CRABP) affinity .

- Key Difference : Unlike this compound, these derivatives modulate cell proliferation pathways, showing dual inhibitory/stimulatory effects depending on cell type .

Physicochemical and Pharmacological Data

*Derived from parent this compound in acidic conditions.

Metabolic and Toxicological Profiles

生物活性

Benzoic acid, a simple aromatic carboxylic acid, is widely recognized for its diverse biological activities. Its structure consists of a benzene ring with a carboxyl group (-COOH) attached, which contributes to its chemical properties and biological functions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and case studies.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. It is commonly used as a food preservative due to its effectiveness against bacteria, yeasts, and molds. Studies have shown that this compound and its derivatives can inhibit the growth of Pseudomonas aeruginosa, a significant pathogen in clinical settings. For instance, research demonstrated that certain this compound derivatives possess anti-biofilm activity, which is crucial for combating bacterial resistance .

2. Antioxidant Activity

This compound has been studied for its antioxidant properties, which are vital in preventing oxidative stress-related diseases. The compound can scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from damage. Research indicates that this compound derivatives can enhance antioxidant enzyme activities, contributing to their protective effects .

3. Anti-inflammatory Effects

This compound and its derivatives have shown potential in modulating inflammatory responses. Studies suggest that they can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), thereby reducing inflammation in various models . This property makes this compound a candidate for developing anti-inflammatory drugs.

4. Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. For example, newly synthesized compounds have demonstrated significant growth inhibition in cancer cell lines at nanomolar concentrations, suggesting a mechanism similar to retinoids . The ability to induce apoptosis in cancer cells highlights the therapeutic promise of these compounds.

5. Neurological Effects

Research has indicated that this compound may influence neurological functions. Certain derivatives have been found to inhibit neurolysin and angiotensin-converting enzyme (ACE), which are relevant in neurodegenerative diseases . The implications of these findings suggest potential applications in treating neurological disorders.

Case Study 1: this compound Derivatives Against Pseudomonas aeruginosa

A study investigated the anti-biofilm activity of two this compound derivatives against Pseudomonas aeruginosa. The results showed that 2-amino-4-chlorothis compound exhibited higher inhibitory effects compared to 4-amino-2-chlorothis compound due to its lower ionization potential and higher electron affinity . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Antioxidant Effects in Cell Models

In vitro studies assessed the antioxidant effects of this compound on human fibroblast cells subjected to oxidative stress. The findings indicated that treatment with this compound significantly reduced markers of oxidative damage and increased the expression of antioxidant enzymes . These results support the potential use of this compound as a protective agent in oxidative stress-related conditions.

Research Findings Summary

化学反応の分析

Electrophilic Aromatic Substitution Reactions

The electron-withdrawing -COOH group makes the benzene ring meta-directing. Key substitution reactions include:

Nitration

Reacts with HNO₃/H₂SO₄ to form 3-nitrobenzoic acid (meta-substitution) due to the -I effect of the carboxyl group .

Halogenation

Sulfonation

Reacts with fuming H₂SO₄ to produce 3-sulfothis compound .

Salt Formation

Esterification

With alcohols (e.g., methanol) in H₂SO₄:

Yields methyl benzoate, a fragrant ester .

Acid Halide Formation

Decarboxylation

Heating with soda lime (NaOH/CaO) removes CO₂ to form benzene:

This reaction is critical in hydrocarbon synthesis .

To Benzyl Alcohol

Using LiAlH₄ followed by hydrolysis:

NaBH₄ is ineffective due to its weaker reducing power .

Reactions with Hydroxyl Radicals (- OH)

In atmospheric and aqueous environments, this compound undergoes oxidation via:

-

Addition pathways : OH adds to ortho, meta, or para positions.

-

Hydrogen abstraction : OH abstracts H from the -COOH group .

| Reaction Pathway | Rate Constant (298 K, cm³/molecule/s) |

|---|---|

| Meta addition | 2.35 × 10⁻¹¹ |

| Ortho addition | 1.21 × 10⁻¹¹ |

| Para addition | 9.71 × 10⁻¹² |

| Hydrogen abstraction | 8.61 × 10⁻¹¹ |

Meta addition dominates due to lower activation barriers .

Hydrodeoxygenation (HDO)

Catalyzed by Ni/ZSM-5 at 60 bar H₂, this compound converts to aromatic hydrocarbons :

| Temperature (°C) | Benzene Yield (%) | Toluene Yield (%) |

|---|---|---|

| 320 | 19.1 | 45.2 |

| 340 | 27.6 | 36.9 |

Higher temperatures favor benzene formation via decarbonylation .

Thermal Decomposition

At >200°C, this compound decomposes to:

Anhydride Formation

Heating with acetic anhydride yields benzoic anhydride :

This reaction is reversible under acidic conditions .

Key Mechanistic Insights

-

Meta-directing effect : The -COOH group deactivates the ring, favoring substitution at the meta position .

-

Kinetic control : Reactions with - OH radicals are faster in aqueous media due to polar transition states .

-

Catalyst dependence : Ni/ZSM-5 enhances HDO efficiency by promoting acid adsorption on Brønsted sites .

Q & A

Q. What are the standard laboratory methods for synthesizing benzoic acid, and how do reaction conditions influence yield?

this compound is commonly synthesized via toluene oxidation using air as the oxidant, which replaces older methods like dichromate or nitric acid processes. Alternatively, hydrolysis of benzotrichloride or Grignard reactions (e.g., carboxylation of bromobenzene derivatives) are employed. Key factors include catalyst selection (e.g., cobalt or manganese for oxidation), temperature control, and stoichiometric ratios. For Grignard-based synthesis, anhydrous conditions and careful quenching are critical to avoid side reactions .

Q. How can recrystallization optimize this compound purity, and what parameters affect crystal formation?

Recrystallization from hot water or ethanol-water mixtures is standard. Solubility gradients (e.g., high solubility at elevated temperatures) and slow cooling rates promote large, pure crystals. Impurity removal relies on differential solubility; adding activated carbon during heating adsorbs colored impurities. Yield depends on solvent polarity and initial impurity levels, with typical recovery rates of 60-80% .

Q. Which analytical techniques validate this compound identity and compliance with pharmacopeial standards?

Titrimetry (alkalimetric methods), melting point analysis (expected range: 121–123°C), and spectroscopic techniques (FTIR for carboxyl group identification; NMR for structural confirmation) are standard. Pharmacopeial standards (Ph. Eur., USP) require ≥99.5% purity, verified via chromatographic methods like HPLC or GC-MS to detect trace organic impurities .

Advanced Research Questions

Q. How can metabolomics elucidate detoxification pathways of this compound in human studies?

Intervention studies using ¹H-NMR spectroscopy track urinary metabolites (e.g., hippuric acid, a glycine conjugate) over time. Experimental designs include controlled dosing (e.g., 24 subjects with six urine samples over five hours) and statistical tools like PCA to identify metabolic shifts. This approach reveals kinetic profiles of conjugation efficiency and potential intermediate metabolites .

Q. What molecular mechanisms underlie yeast resistance to this compound, and how can this inform preservation strategies?

In Saccharomyces cerevisiae, the Tpo1 transporter (regulated by transcription factors Gcn4 and Stp1) mediates efflux of this compound, reducing intracellular toxicity. Transcriptomics and gene knockout studies identify upregulated stress-response pathways. Targeting Tpo1 expression or nitrogen availability can enhance preservative efficacy or engineer industrial strains with tailored resistance .

Q. How does response surface methodology (RSM) optimize this compound production in microbial systems?

RSM models variables (e.g., incubation temperature, starter culture concentration) to maximize yield. Central composite designs and ANOVA quantify factor interactions, while contour plots identify optimal conditions. For example, yogurt fermentation studies use RSM to balance microbial activity and this compound accumulation, achieving >90% prediction accuracy .

Q. What advanced electrochemical methods enable sensitive quantification of this compound in complex matrices?

Boron-doped diamond (BDD) electrodes with square-wave voltammetry (SWV) achieve detection limits of 0.1 μM in sunscreen or food samples. Standard addition methods correct for matrix effects, while validation includes linearity (R² >0.99) and recovery tests (95–105%). This approach outperforms traditional UV-Vis methods in sensitivity and selectivity .

Q. How can computational modeling predict this compound’s behavior in pharmaceutical formulations?

Molecular dynamics simulations using SDF/MOL files assess solubility in excipients or lipid bilayers. Quantitative structure-activity relationship (QSAR) models, built from SMILES descriptors, predict derivative bioactivity (e.g., antimicrobial potency). Docking studies with target proteins (e.g., fungal enzymes) guide rational drug design .

Methodological Considerations

- Structural Characterization : Use SMILES (OC(=O)c1ccccc1) and InChIKey (WPYMKLBDIGXBTP-UHFFFAOYSA-N) for computational reproducibility .

- Safety Protocols : Sublimation risks (100°C+) and corrosive byproducts (e.g., HCl in synthesis) necessitate fume hoods and PPE .

- Data Contradictions : Cross-validate NMR metabolomics with LC-MS to resolve signal overlaps in complex biofluids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。